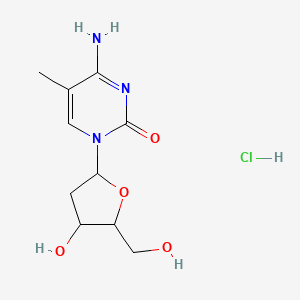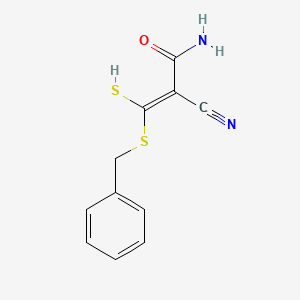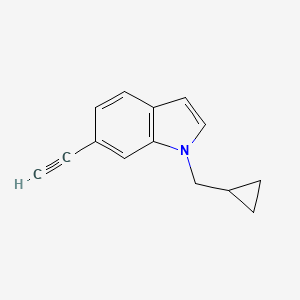
(S)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions. Its unique structure, featuring two pyridine rings and a binaphthyl backbone, makes it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of two naphthalene units. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Introduction of Pyridine Rings: The pyridine rings are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group.
Phosphorylation: The final step involves the phosphorylation of the binaphthyl-pyridine intermediate. This is typically done using a phosphorus oxychloride (POCl3) reagent under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaH, KOtBu, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal ions and form chiral complexes. These complexes can then participate in various catalytic cycles, inducing chirality in the products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium.
Comparación Con Compuestos Similares
Similar Compounds
®-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound, used in similar applications but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
1,1’-Bi-2-naphthol (BINOL): A related compound with a similar binaphthyl backbone but different functional groups.
Uniqueness
(S)-3,3’-Di(pyridin-2-yl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its combination of pyridine rings and a binaphthyl backbone, which provides both rigidity and flexibility in coordination chemistry. This makes it a highly effective ligand for inducing chirality in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C30H19N2O4P |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C30H19N2O4P/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26/h1-18H,(H,33,34) |
Clave InChI |
NCJQOWIQNCBNLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)



